molecular formula C11H9N5O2 B2831210 methyl 3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate CAS No. 890092-21-4

methyl 3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate

Cat. No.: B2831210
CAS No.: 890092-21-4
M. Wt: 243.226
InChI Key: YTXCYQGPRCPFCF-UHFFFAOYSA-N
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Description

Methyl 3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate is a complex organic compound that features both a tetrazole and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate typically involves the formation of the tetrazole ring followed by its attachment to the indole structure. One common method involves the cycloaddition reaction of azides with nitriles in the presence of a catalyst such as zinc chloride or sodium azide . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and heating under microwave irradiation to accelerate the process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted tetrazole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of methyl 3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the carboxylate group, allowing the compound to bind to active sites of enzymes or receptors, thereby inhibiting their activity . This interaction can disrupt various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(1H-tetrazol-1-yl)benzoate: Similar structure but with a benzoate moiety instead of an indole.

    1H-Tetrazole: The parent compound of the tetrazole ring.

    Indole-2-carboxylate: The parent compound of the indole moiety.

Uniqueness

Methyl 3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate is unique due to the combination of the tetrazole and indole rings, which imparts distinct electronic and steric properties. This dual functionality enhances its potential as a versatile building block in synthetic chemistry and its efficacy in biological applications .

Properties

IUPAC Name

methyl 3-(tetrazol-1-yl)-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N5O2/c1-18-11(17)9-10(16-6-12-14-15-16)7-4-2-3-5-8(7)13-9/h2-6,13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTXCYQGPRCPFCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2N1)N3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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